5-Chloro-4-nitropyrimidin-2-amine
Description
Significance of Nitropyrimidine Derivatives in Organic Synthesis
Pyrimidine (B1678525) derivatives are a cornerstone of heterocyclic chemistry, largely due to their presence in the nucleobases of DNA and RNA. mdpi.com The introduction of a nitro group to the pyrimidine ring dramatically influences its chemical properties and reactivity. The strong electron-withdrawing nature of the nitro group decreases the electron density of the pyrimidine scaffold, making it more susceptible to reactions with nucleophiles. mdpi.com This characteristic is pivotal in organic synthesis, allowing for a wide range of chemical transformations.
Nitropyrimidine derivatives serve as versatile intermediates in the synthesis of a plethora of functionalized molecules. mdpi.comorientjchem.org They are instrumental in constructing fused heterocyclic systems and in introducing various functional groups. The nitro group itself can act as a good leaving group, further expanding the synthetic possibilities. mdpi.com The strategic placement of substituents, such as halogens and amino groups, on the nitropyrimidine core allows for selective reactions, providing a pathway to a diverse array of compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comorientjchem.orgnih.gov
Structural Characteristics and Reactivity Context of 5-Chloro-4-nitropyrimidin-2-amine
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at the 5-position, a nitro group at the 4-position, and an amino group at the 2-position. This specific arrangement of functional groups dictates its reactivity.
| Property | Value |
| Molecular Formula | C4H3ClN4O2 |
| Molecular Weight | 174.55 g/mol |
| CAS Number | 160948-35-6 |
This data is compiled from multiple sources. bldpharm.comsigmaaldrich.com
The presence of the electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 5-position is a reactive site, readily displaced by various nucleophiles. The amino group at the 2-position also influences the electronic properties of the ring and can participate in further chemical modifications. The interplay between these functional groups allows for regioselective synthesis, where reactions can be directed to specific positions on the pyrimidine ring. For instance, in related dichlorinated nitropyrimidines, the substitution of the chlorine atoms can be controlled to achieve selective functionalization at either the C2 or C4 position. researchgate.net
Overview of Research Trajectories for Halogenated Nitropyrimidines
Research on halogenated nitropyrimidines, including this compound, is a dynamic and expanding area. A primary focus of this research is their application as versatile synthons for the preparation of complex heterocyclic compounds. researchgate.net The reactivity of the halogen atoms allows for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the generation of diverse molecular libraries.
A significant trajectory in this field is the development of novel therapeutic agents. Halogenated nitropyrimidines are key intermediates in the synthesis of molecules with potential applications in oncology, such as inhibitors of DNA repair proteins. researchgate.net Furthermore, the incorporation of halogen atoms into drug candidates can enhance their biological activity and improve pharmacokinetic properties. nih.gov Researchers are continuously exploring new synthetic methodologies to efficiently and selectively functionalize these scaffolds. This includes the investigation of catalytic systems and the development of one-pot reaction sequences to streamline the synthesis of target molecules. The exploration of these compounds as building blocks for materials science applications is another emerging area of interest.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3ClN4O2 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
5-chloro-4-nitropyrimidin-2-amine |
InChI |
InChI=1S/C4H3ClN4O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H,(H2,6,7,8) |
InChI Key |
OVNXAPBVYOPMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Chloro 4 Nitropyrimidin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of pyrimidine (B1678525) chemistry, and 5-Chloro-4-nitropyrimidin-2-amine serves as a versatile substrate for such transformations. The presence of both a chloro and a nitro group on the pyrimidine ring provides two potential sites for nucleophilic attack.
Displacement of Halogen and Nitro Groups
The chloro and nitro groups are both effective leaving groups in SNAr reactions, their displacement being facilitated by the electron-withdrawing nature of the pyrimidine ring and the nitro group itself. The relative reactivity of these two positions is a subject of considerable interest and is influenced by the nature of the attacking nucleophile and the reaction conditions.
The reaction of this compound and its isomers with a variety of amine nucleophiles, including primary, secondary, and alicyclic amines, has been a subject of study. These reactions typically proceed under mild conditions, often at room temperature, to yield the corresponding amino-substituted pyrimidines. chemrxiv.orgchemrxiv.orgrsc.org For instance, the reaction of a related compound, 6-alkoxy-4-chloro-5-nitropyrimidine, with primary amines has been shown to be a versatile method for the synthesis of polysubstituted pyrimidines. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net
The regioselectivity of amination reactions on pyrimidine rings bearing multiple leaving groups is a critical aspect of their synthetic utility. In the case of 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the 5-position, there is a marked preference for substitution at the C-4 position. nih.govresearchgate.net However, the use of tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C-2 position. nih.gov This highlights the nuanced control that can be exerted over the regiochemical outcome of these reactions.
While the stepwise substitution of leaving groups is the expected pathway, instances of unexpected di-substitution have been reported. chemrxiv.orgchemrxiv.orgrsc.org For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was found to yield di-substituted products, where both the chloro and the alkoxy groups were replaced by the amine nucleophile, even under mild conditions. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net This was a surprising result, as the di-substitution of polyhalogenated pyrimidines typically requires more forcing conditions. chemrxiv.orgrsc.org Computational studies have suggested that the formation of a Meisenheimer complex may play a crucial role in this unexpected reactivity. chemrxiv.orgresearchgate.net
Table 1: Reactivity of Substituted Pyrimidines with Amine Nucleophiles
| Starting Material | Amine Nucleophile | Product(s) | Key Observation | Reference(s) |
|---|---|---|---|---|
| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Di-substituted dialkylamine pyrimidine | Unexpected di-substitution under mild conditions | chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net |
| 2,4-dichloropyrimidines with C-5 electron-withdrawing group | Tertiary amines | C-2 substituted product | Reversal of regioselectivity compared to primary/secondary amines | nih.gov |
In addition to amines, alkoxide and thiolate nucleophiles are also reactive towards activated pyrimidine systems. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with alkoxides is a well-controlled reaction that allows for the selective substitution of one chlorine atom to form 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org The remaining chlorine is less reactive under these mild conditions, preventing di-substitution. chemrxiv.org This selective reactivity allows for the sequential introduction of different nucleophiles, providing a pathway to complex, unsymmetrically substituted pyrimidines.
The nitro group at the 5-position plays a pivotal role in activating the pyrimidine ring towards nucleophilic attack. chemrxiv.orgrsc.orgresearchgate.net Its strong electron-withdrawing nature significantly decreases the electron density of the ring, thereby facilitating the addition of nucleophiles. This activation is so pronounced that it enables the displacement of groups that would otherwise be poor leaving groups, such as alkoxy groups. chemrxiv.orgchemrxiv.orgrsc.org The electronic stabilization of the intermediate Meisenheimer complex by the nitro group is a key factor in lowering the activation energy for these substitution reactions. chemrxiv.orgresearchgate.net The activating effect of the nitro group is crucial for the high efficiency of SNAr reactions on the pyrimidine core, making it a valuable tool for the synthesis of a wide range of substituted pyrimidines. researchgate.net
Reactivity with Amine Nucleophiles (Primary, Secondary, Alicyclic)
Reduction Reactions
Reduction reactions are a cornerstone of synthetic transformations involving this compound, primarily targeting the nitro group. These reactions are pivotal for introducing an additional amino functionality, thereby accessing key diamino pyrimidine intermediates.
Conversion of the Nitro Group to Amino Functionality
The transformation of the nitro group in aromatic compounds to an amino group is a well-established and crucial reaction in organic synthesis. For nitroarenes, this conversion can be achieved through various methods, including catalytic hydrogenation and the use of metal-based reducing agents. wikipedia.org
Commonly employed methods for the reduction of aromatic nitro compounds to their corresponding anilines include:
Catalytic Hydrogenation: This method utilizes catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org
Metal-based Reductions: Iron in an acidic medium is a widely used industrial method. wikipedia.org Other effective reagents include tin(II) chloride and sodium hydrosulfite. wikipedia.org
It is important to note that metal hydrides are generally not suitable for reducing aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. wikipedia.org
Chemoselective Reduction Methodologies
In molecules with multiple reducible functional groups, achieving the selective reduction of one specific group while leaving others intact is a significant synthetic challenge. For aromatic nitro compounds that also contain other reducible substituents like halogens, selective reduction of the nitro group requires specific reagents. niscpr.res.in
A notable method for the chemoselective reduction of aromatic nitro compounds involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This system has been shown to be effective and rapid at room temperature, providing good yields of the corresponding amines without causing hydrogenolysis of halogen substituents. niscpr.res.in This method is particularly advantageous as it avoids the use of expensive noble metal catalysts and harsh acidic conditions. niscpr.res.in
Competitive Reaction Pathways and Product Distribution
The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines demonstrates interesting selectivity. While secondary amines typically lead to substitution at the C-4 position, tertiary amines favor substitution at the C-2 position. researchgate.net This is followed by an in-situ N-dealkylation of the intermediate, resulting in a product that formally corresponds to a reaction with a secondary amine. researchgate.net
In the context of polynitrobenzene derivatives, the steric and electronic environment significantly influences which nitro group is preferentially reduced. For instance, in alkyl-substituted polynitrobenzenes, the least sterically hindered nitro group is typically reduced. stackexchange.com When a hydroxyl or alkoxy group is present, the ortho-nitro group is often preferentially reduced. stackexchange.com In nitro derivatives of aniline, the nitro group ortho to the amino group is generally the most susceptible to reduction. stackexchange.com
Ring Transformation and Skeletal Rearrangement Reactions
The pyrimidine ring, while aromatic, can undergo fascinating ring transformation and skeletal rearrangement reactions, allowing for the synthesis of other heterocyclic systems. These transformations often involve a "deconstruction-reconstruction" approach or a "skeletal editing" strategy.
Pyrimidine to Pyridine (B92270) Ring Interconversions
The conversion of pyrimidines to pyridines represents a significant "skeletal editing" transformation. One effective method involves a two-step, one-pot process where the pyrimidine is first activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This is followed by nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org This strategy is notable for its mild reaction conditions and broad substrate scope, even allowing for the late-stage functionalization of bioactive molecules containing a pyrimidine core. chinesechemsoc.orgchinesechemsoc.org
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A powerful strategy for diversifying pyrimidine-containing compounds involves a deconstruction-reconstruction sequence. nih.govnih.gov In this approach, the pyrimidine is transformed into a corresponding N-arylpyrimidinium salt. This salt can then be cleaved to form a three-carbon iminoenamine building block. nih.govnih.gov This versatile intermediate can then be used in various heterocycle-forming reactions, enabling access to a range of other heterocyclic scaffolds, such as azoles and pyridines. nih.govnih.gov This method allows for the generation of analogues that would be difficult to synthesize through other means and is a valuable tool in structure-activity relationship (SAR) studies. nih.gov
Pyrimidine Ring Contraction Phenomena
The pyrimidine ring, while aromatic, can undergo ring contraction reactions under specific conditions, transforming into five-membered heterocyclic systems. These transformations are often driven by the presence of strong nucleophiles or through intramolecular rearrangements facilitated by specific substituent patterns. While direct experimental evidence for the ring contraction of this compound is not extensively documented, analogous transformations of related pyrimidine derivatives provide insight into its potential reactivity in this regard.
One notable example of pyrimidine ring transformation is the conversion of 4-methoxy-5-nitropyrimidine (B8763125) into 3-amino-4-nitropyrazole upon reaction with hydrazine. rsc.org This reaction proceeds through the initial displacement of the methoxy (B1213986) group to form a 4-hydrazino-5-nitropyrimidine intermediate, which then undergoes a ring-opening and subsequent re-cyclization to yield the pyrazole (B372694) product. rsc.org Given the structural similarities, it is plausible that this compound could undergo a similar transformation with hydrazine, potentially leading to a substituted aminopyrazole.
Another relevant transformation is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring-opening and re-closure, leading to the relocation of heteroatoms within the ring or between the ring and its substituents. nih.gov This rearrangement is a known phenomenon in pyrimidine chemistry and can be catalyzed by acid or occur spontaneously. nih.gov For instance, nih.govscielo.brnih.govtriazolo[4,3-c]pyrimidine derivatives have been shown to rearrange to the more stable nih.govscielo.brnih.govtriazolo[1,5-c]pyrimidine isomers. nih.gov The presence of the amino group on the pyrimidine ring of this compound could potentially facilitate such a rearrangement under appropriate conditions, leading to novel heterocyclic scaffolds.
The general principles of pyrimidine ring transformations suggest that reactions with strong nucleophiles or conditions that promote intramolecular rearrangements could lead to the contraction of the pyrimidine ring in this compound to form various five-membered heterocycles.
Advanced Derivatization Strategies
The strategic functionalization of this compound is key to its utility as a building block in medicinal chemistry and materials science. By selectively modifying its substituents, a diverse array of derivatives with tailored properties can be accessed.
Introduction of Sulfur-Containing Moieties (e.g., Methylthio, Methylsulfonyl)
The introduction of sulfur-containing functional groups, such as methylthio (-SCH₃) and methylsulfonyl (-SO₂CH₃), onto the pyrimidine core can significantly modulate the electronic properties and biological activity of the resulting compounds. The chloro substituent at the 5-position of this compound is susceptible to nucleophilic displacement by sulfur nucleophiles.
The synthesis of related methylthio-pyrimidines has been demonstrated, providing a template for the derivatization of this compound. For instance, the reaction of a di-chlorinated nitropyrimidine with a methylthiolate source would be a direct approach to introduce the methylthio group.
Furthermore, the methylthio group can be readily oxidized to the corresponding methylsulfonyl group. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group, which can be displaced by a variety of nucleophiles, further expanding the synthetic utility of the molecule.
Table 1: Reactivity of Sulfur-Containing Pyrimidine Derivatives
| Starting Material | Reagent | Product | Transformation |
| This compound | Sodium thiomethoxide (NaSMe) | 5-(Methylthio)-4-nitropyrimidin-2-amine | Nucleophilic Aromatic Substitution |
| 5-(Methylthio)-4-nitropyrimidin-2-amine | m-Chloroperoxybenzoic acid (m-CPBA) | 5-(Methylsulfonyl)-4-nitropyrimidin-2-amine | Oxidation |
Strategic Functionalization for Complex Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of complex, fused heterocyclic systems. The strategic manipulation of its functional groups allows for the construction of bicyclic and polycyclic structures with diverse biological activities. Fused pyrimidines, such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, are important scaffolds in drug discovery.
Synthesis of Thieno[2,3-d]pyrimidines: Thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized from appropriately substituted pyrimidines. For example, a common route involves the reaction of a 4-chloropyrimidine (B154816) with a sulfur-containing nucleophile, followed by cyclization. Starting from this compound, a potential strategy would involve reduction of the nitro group to an amine, followed by reaction with a reagent that provides the thiophene (B33073) ring atoms, leading to a thieno[2,3-d]pyrimidine core. The synthesis of various thieno[2,3-d]pyrimidines has been reported, highlighting the versatility of this approach. nih.govscielo.brnih.govsemanticscholar.org
Synthesis of Pyrrolo[2,3-d]pyrimidines: Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of fused heterocycles. Their synthesis often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. A plausible route starting from this compound would involve the introduction of a two-carbon unit at the 5-position, followed by cyclization to form the pyrrole ring. The synthesis of pyrrolo[2,3-d]pyrimidines from various pyrimidine precursors has been well-documented. nih.govgoogle.comresearchgate.netchemicalbook.comgoogle.com
Synthesis of Furo[2,3-d]pyrimidines: Similarly, furo[2,3-d]pyrimidines can be accessed from pyrimidine derivatives. The synthesis typically involves the annulation of a furan (B31954) ring onto the pyrimidine core. For this compound, this could be achieved through a sequence of reactions that introduce the necessary functionalities for furan ring formation. Several methods for the synthesis of furo[2,3-d]pyrimidines have been developed. nih.govresearchgate.netnih.govresearchgate.net
Table 2: Potential Fused Heterocycles from this compound
| Target Heterocycle | General Synthetic Strategy |
| Thieno[2,3-d]pyrimidine | Reduction of nitro group, reaction with a sulfur-containing synthon, and cyclization. |
| Pyrrolo[2,3-d]pyrimidine | Introduction of a two-carbon unit at the 5-position and subsequent cyclization. |
| Furo[2,3-d]pyrimidine | Introduction of functionalities for furan ring annulation and cyclization. |
Mechanistic and Kinetic Investigations of 5 Chloro 4 Nitropyrimidin 2 Amine Reactions
Elucidation of Reaction Mechanisms
The mechanism of SNAr reactions involving nitropyrimidine derivatives is a subject of detailed investigation, focusing on the distinction between different reaction pathways and the role of key intermediates.
Distinction Between Concerted and Stepwise Pathways in SNAr
The debate between concerted and stepwise mechanisms is central to understanding SNAr reactions. A concerted mechanism involves a single transition state where bond formation and bond breaking occur simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates.
Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines have suggested that the nature of the leaving group can influence the pathway. chemrxiv.orgugr.es When chlorine is the leaving group, a concerted mechanism is often favored. chemrxiv.orgugr.es However, when an alkoxy group is the leaving group, a stepwise mechanism involving a Meisenheimer complex is more likely. chemrxiv.orgugr.es This difference is attributed to the ability of alkoxides to form stable intermediates. ugr.esrsc.org The preference for a concerted or stepwise pathway can often be rationalized through Marcus-type arguments and the relative stability of potential energy surfaces. researchgate.net Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with primary and secondary alicyclic amines have also suggested a concerted mechanism. nih.govfrontiersin.org
Characterization and Role of Meisenheimer Complexes as Intermediates
Meisenheimer complexes are crucial intermediates in many SNAr reactions. researchgate.net These are anionic σ-adducts formed by the attack of a nucleophile on the aromatic ring. researchgate.net Their stability and role can vary depending on the reactants and conditions.
In the reactions of 6-alkoxy-4-chloro-5-nitropyrimidines, Meisenheimer complexes have been identified as key intermediates, particularly when an alkoxy group is the leaving group. chemrxiv.orgugr.es These complexes can be stable enough to be considered true intermediates rather than just transition states. researchgate.net The stabilization of the Meisenheimer complex can direct the reaction towards a stepwise pathway. nih.govfrontiersin.org However, in cases with good leaving groups like chloride, the Meisenheimer complex may be a high-energy, transient species, or even just a transition state in a concerted process. chemrxiv.orgugr.esresearchgate.net
Kinetic Studies and Quantitative Reactivity Analysis
Kinetic studies provide quantitative data to probe reaction mechanisms and the factors that influence reactivity.
Application of Brønsted-Type Plots for Mechanistic Insight
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are a powerful tool for elucidating reaction mechanisms. nih.govfrontiersin.org The slope of the Brønsted plot, βnuc, provides information about the degree of bond formation in the transition state. nih.govfrontiersin.org
For the reaction of 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines in aqueous media, kinetic data revealed a non-catalyzed pathway. nih.govfrontiersin.orgresearchgate.net The analysis of Brønsted-type plots for these reactions led to a discussion about the subtlety of interpreting kinetic data, ultimately suggesting a concerted mechanism for both types of amines. nih.govfrontiersin.org Linear Brønsted-type plots have been associated with concerted mechanisms where the nucleophilic attack and leaving group departure occur in a single step. nih.gov
Influence of Solvent and Hydrogen Bonding on Reaction Dynamics
The solvent plays a critical role in the dynamics of SNAr reactions, influencing reactant solubility, stabilizing intermediates and transition states, and potentially participating directly in the reaction.
In the context of reactions involving nitropyrimidines, the solvent can affect the stability of the Meisenheimer complex and the transition state. nih.gov Hydrogen bonding between the solvent and the reactants or intermediates can be particularly significant. For instance, studies on the reactivity of 2-chloro-5-nitropyrimidine with benzohydrazides have shown that hydrogen bonding between the reactants can activate the pyrimidine (B1678525) ring and increase the nucleophilicity of the benzohydrazide. nih.govfrontiersin.org The choice of solvent can also influence whether a reaction is base-catalyzed. For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) is not base-catalyzed in hydrogen-bond donor solvents like chloroform, while it is in other aprotic solvents. rsc.org This is because hydrogen-bonding solvents can assist in the departure of the leaving group, making the formation of the intermediate the rate-determining step. rsc.org
Comparative Analysis of Leaving Group Abilities (Halogen vs. Alkoxy)
In the study of nucleophilic aromatic substitution (SNAr) reactions involving 5-nitropyrimidines, the nature of the leaving group is a critical determinant of reactivity. Research into compounds structurally related to 5-Chloro-4-nitropyrimidin-2-amine, specifically 6-alkoxy-4-chloro-5-nitropyrimidines, provides insightful comparisons between the leaving group abilities of halogens (chlorine) and alkoxy groups.
Detailed Research Findings
Investigations into the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have revealed unexpected reactivity that challenges initial assumptions about leaving group potential. rsc.orgchemrxiv.org It was observed that instead of the anticipated monosubstituted product, where only the chlorine atom is replaced, a disubstituted product was preferentially formed under mild conditions. chemrxiv.orgresearchgate.net This outcome implies a sequential substitution, first of the chlorine atom, followed by the alkoxy group.
Computational studies were conducted to elucidate the mechanism behind this observation. The analysis revealed that in the initial substitution step on a 6-alkoxy-4-chloro-5-nitropyrimidine, the chlorine atom is the preferred leaving group over the alkoxy group. rsc.orgchemrxiv.orgchemrxiv.org This preference is rooted in the lower activation energy required for the displacement of the chlorine atom by an incoming nucleophile.
A key finding from these computational studies is the quantification of the activation barriers for the two potential leaving groups. The pathway for the substitution of the chlorine atom was found to be kinetically favored over the pathway for the substitution of the alkoxy moiety. rsc.org This is consistent with the general understanding that halogens are typically better leaving groups than alkoxy groups in SNAr reactions.
However, the study also presents a more nuanced scenario. While chlorine is a better leaving group in the initial substrate, the situation changes in the intermediate product. chemrxiv.orgresearchgate.net After the primary amine has displaced the chlorine atom to form a 6-alkoxy-4-alkylamine-5-nitropyrimidine, the remaining alkoxy group becomes a better leaving group than a chlorine atom would be in an analogous 4-alkylamine-6-chloro-5-nitropyrimidine. chemrxiv.orgresearchgate.net This explains the observed formation of the disubstituted product under mild conditions, as the second substitution of the alkoxy group proceeds readily. rsc.orgchemrxiv.org The formation of pre-reactive molecular complexes and the role of the Meisenheimer complex have been suggested as key factors in facilitating this second substitution step. rsc.orgchemrxiv.orgresearchgate.net
Comparative Kinetic Data
The kinetic preference for the chlorine atom as the leaving group in the initial reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine is clearly demonstrated by the calculated activation barriers.
| Leaving Group | Reaction Pathway | Activation Barrier (kcal/mol) | Reference |
| Chlorine | Pathway 1: Amine substitution of chlorine | 6.1 | rsc.org |
| Alkoxy | Pathway 2: Amine substitution of alkoxy | 8.4 | rsc.org |
This data quantitatively confirms that the substitution of the chlorine atom is the kinetically favored initial step in the reaction sequence.
Spectroscopic Characterization Methodologies and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Chloro-4-nitropyrimidin-2-amine, both ¹H and ¹³C NMR would provide critical data.
In the ¹H NMR spectrum of a related compound, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine (B1678525) proton appears as an AB quartet at δ 6.05 ppm and δ 7.77 ppm. nih.gov The amino group protons (–NH₂) would likely appear as a broad singlet, as seen in a similar derivative at δ 6.02 ppm. nih.gov For this compound, the single proton on the pyrimidine ring would be expected to show a chemical shift influenced by the adjacent electron-withdrawing nitro and chloro groups.
The ¹³C NMR spectrum provides information on the carbon framework. In a study of 2,4-dichloro-5-nitropyrimidine (B15318) derivatives, the carbon atoms of the pyrimidine ring show distinct signals. researchgate.net For this compound, the carbon attached to the chlorine (C-5) would be significantly downfield, as would the carbon bearing the nitro group (C-4). The carbon attached to the amino group (C-2) would also have a characteristic chemical shift.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Pyrimidine Derivative nih.gov
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | 7.77 | AB quartet, J = 5.6 Hz | Pyrimidine-H |
| ¹H | 6.05 | AB quartet, J = 6.0 Hz | Pyrimidine-H |
| ¹H | 6.02 | s | –NH₂ |
| ¹³C | 163.48 | - | C=N |
| ¹³C | 162.78 | - | C-NH₂ |
| ¹³C | 157.45 | - | C-Cl (illustrative) |
| ¹³C | 93.52 | - | C-H |
Note: This data is for a related 2-amino-4-substituted pyrimidine and serves as an example of expected chemical shifts.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorptions would be anticipated. The N-H stretching vibrations of the primary amine (–NH₂) would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (–NO₂) are expected to produce strong absorptions around 1560-1520 cm⁻¹ and 1360-1340 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1620-1450 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the conjugated pyrimidine system and the nitro group, a strong chromophore, would result in characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the aromatic ring and the n → π* transitions associated with the nitro and amino groups would be the primary electronic transitions observed.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (–NH₂) | N-H Stretch | 3300-3500 |
| Nitro (–NO₂) | Asymmetric Stretch | 1560-1520 |
| Nitro (–NO₂) | Symmetric Stretch | 1360-1340 |
| Pyrimidine Ring | C=N, C=C Stretch | 1620-1450 |
| Chloro (C-Cl) | C-Cl Stretch | < 800 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₄H₃ClN₄O₂), the calculated molecular weight is approximately 174.55 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the loss of the nitro group (–NO₂, 46 Da) is a common fragmentation pathway for nitroaromatic compounds. nih.gov Other potential fragmentations could include the loss of a chlorine atom (–Cl, 35/37 Da), hydrocyanic acid (–HCN, 27 Da) from the pyrimidine ring, or cleavage of the amino group. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak approximately one-third the intensity of the M+ peak, would be a definitive indicator of the presence of a single chlorine atom.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity |
| 174/176 | [M]⁺ (Molecular Ion) |
| 128/130 | [M - NO₂]⁺ |
| 139 | [M - Cl]⁺ |
| 102 | [M - NO₂ - HCN]⁺ |
Through the combined application of these spectroscopic methodologies, a comprehensive and unambiguous structural determination of this compound can be achieved, providing the essential foundation for its further study and utilization in chemical synthesis.
Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Nitropyrimidin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of pyrimidine (B1678525) derivatives. nih.gov Calculations are often performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. nih.govnih.gov
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov This process calculates the most stable arrangement of atoms by finding a true minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies in the vibrational analysis. nih.gov The result is a precise prediction of bond lengths, bond angles, and dihedral angles. researchgate.net For 5-Chloro-4-nitropyrimidin-2-amine, optimization would reveal the planarity of the pyrimidine ring and the orientation of the amino and nitro substituents.
The electronic structure is elucidated by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. cauverycollege.ac.in Calculations show that charge transfer occurs within the molecule, and the HOMO-LUMO gap can be used to derive global reactivity descriptors that quantify the molecule's behavior. nih.govnih.gov
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C4-C5 | ~1.42 | Length of the bond between the carbon with the nitro group and the carbon with the chloro group. |
| C4-N3 | ~1.34 | Length of a representative carbon-nitrogen bond within the pyrimidine ring. |
| C2-Cl | ~1.75 | Length of the carbon-chlorine bond. |
| C5-N(nitro) | ~1.47 | Length of the bond connecting the nitro group to the pyrimidine ring. |
| **Bond Angles (°) ** | ||
| N3-C4-C5 | ~120.5 | Angle within the pyrimidine ring. |
| C4-C5-C6 | ~117.8 | Angle within the pyrimidine ring, showing slight deviation from perfect hexagon geometry. |
| Electronic Properties | ||
| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -3.1 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| ΔE (HOMO-LUMO Gap) | 4.1 eV | Energy gap, indicating the molecule's kinetic stability and chemical reactivity. nih.gov |
DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. researchgate.netresearchgate.net
FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. cauverycollege.ac.in These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's functional groups (e.g., N-H stretching of the amino group, N=O stretching of the nitro group, and C-Cl stretching). The calculated spectrum is often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. cauverycollege.ac.in
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, corresponding to the λmax values and intensities of absorption bands. researchgate.net For this compound, these calculations would likely predict π→π* and n→π* transitions characteristic of the aromatic, nitro-substituted system. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. researchgate.netnih.gov The calculated values, typically referenced against a standard like Tetramethylsilane (TMS), show a strong correlation with experimental shifts, aiding in the structural confirmation of the compound. cauverycollege.ac.in
Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Theoretical Prediction (DFT) | Experimental Observation | Assignment |
| FT-IR (cm-1) | ~3490, ~3380 | ~3475, ~3360 | Asymmetric & Symmetric N-H stretching of the amino group. cauverycollege.ac.in |
| ~1580 | ~1575 | N=O asymmetric stretching of the nitro group. | |
| ~1350 | ~1345 | N=O symmetric stretching of the nitro group. | |
| UV-Vis (nm, in Methanol) | ~350 | ~355 | π→π* transition. researchgate.net |
| ~280 | ~282 | n→π* transition. researchgate.net | |
| 1H NMR (ppm, in DMSO-d6) | ~8.95 | ~8.90 | H6 proton of the pyrimidine ring. |
| ~7.80 | ~7.75 | -NH2 protons. |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping the reaction pathways of pyrimidine derivatives, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are central to their chemistry. rsc.orgchemrxiv.org
By modeling the interaction of this compound with a nucleophile (e.g., an amine), DFT can be used to calculate the potential energy surface of the reaction. chemrxiv.org This analysis allows for the identification of all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). rsc.org A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency. researchgate.net
The calculated free energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡). chemrxiv.org A lower activation energy implies a faster reaction rate. This approach is invaluable for comparing competitive reaction pathways, such as determining whether a nucleophile will preferentially attack the carbon bearing the chloro group or another position on the ring. chemrxiv.org
Table 3: Hypothetical Free Energy Reaction Barriers for SNAr on a Chloronitropyrimidine Derivative
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Relative Rate Constant (k) | Kinetic Favorability |
| Substitution of Chlorine | TSCl | 13.1 | 1.5 x 103 | Favored chemrxiv.org |
| Substitution of Nitro Group | TSNO2 | 17.4 | 1.1 | Disfavored chemrxiv.org |
Detailed computational studies on related nitropyrimidines have revealed the critical role of intermediate complexes in the SNAr mechanism. chemrxiv.orgchemrxiv.org
Pre-reactive Complexes: It has been shown that prior to reaching the transition state, the reactants can form a stabilized pre-reactive molecular complex (MCR). rsc.orgrsc.org The formation of these complexes, a phenomenon not always considered in SNAr reactions, can facilitate the reaction by pre-orienting the molecules for optimal interaction. chemrxiv.org
Meisenheimer Complexes: The SNAr reaction typically proceeds through a formal two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex (or σ-adduct). chemrxiv.org This is a resonance-stabilized intermediate where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. DFT calculations can locate this intermediate on the energy profile and characterize its structure. chemrxiv.org In some cases, particularly with highly reactive systems, the Meisenheimer complex may be very short-lived or even merge with the transition state, leading to a more concerted mechanism. rsc.org The identification of these 'hidden' Meisenheimer complexes within the intrinsic reaction coordinate (IRC) profile provides a more nuanced understanding of the reaction mechanism. chemrxiv.org
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a powerful descriptor for predicting and understanding the reactive sites of a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.net
The color scheme of an MEP map is intuitive:
Red: Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. nih.gov
Blue: Regions of most positive potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, an MEP analysis would predict that the most negative potential (red/yellow) is concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These sites are susceptible to electrophilic attack or hydrogen bonding. Conversely, the most positive potential (blue) would be located on the amino group hydrogens and, significantly, on the C4 and C2 carbon atoms of the pyrimidine ring, which are rendered electron-deficient by the electron-withdrawing effects of the nitro group and the ring nitrogens. This positive potential at C2, enhanced by the electronegative chlorine atom, marks it as the primary site for nucleophilic attack, explaining the compound's reactivity in SNAr reactions.
Quantum Chemical Calculations on Substituent Effects and Electronic Distribution
The electronic distribution within this compound is significantly influenced by the interplay of its three substituents: the amino (-NH2) group, the chloro (-Cl) atom, and the nitro (-NO2) group. The amino group generally acts as an electron-donating group through resonance, increasing the electron density on the pyrimidine ring. Conversely, the chloro atom is an electron-withdrawing group due to its high electronegativity, primarily through an inductive effect. The nitro group is a potent electron-withdrawing group, exerting its influence through both strong inductive and resonance effects, which significantly reduces the electron density of the aromatic system. This collective electronic influence dictates the molecule's reactivity, particularly towards nucleophilic aromatic substitution (SNAr) reactions.
Theoretical studies on related nitropyrimidine systems have quantified the impact of such substituents on reaction energetics. For instance, calculations on the aminolysis of analogous 6-alkoxy-4-chloro-5-nitropyrimidines reveal the free energy barriers for nucleophilic substitution. chemrxiv.org While not directly pertaining to this compound, these findings illustrate how computational chemistry can predict reaction pathways and the leaving group capabilities of substituents. The nitro group's strong electron-withdrawing nature is crucial in activating the pyrimidine ring for such reactions. chemrxiv.org
The table below, adapted from studies on a related system, demonstrates the type of data generated from quantum chemical calculations to predict reactivity. It shows calculated free energy reaction barriers (ΔG‡) and estimated rate constants (k) for different substitution pathways.
Table 1: Illustrative Free Energy Reaction Barriers (ΔG‡) and Rate Constants (k) for Nucleophilic Substitution on a Related Nitropyrimidine System
| Reaction Pathway | Transition State | ΔG‡ (kcal mol⁻¹) | k (L mol⁻¹ s⁻¹) |
| Initial Substitution | TS1 | 11.36 | 2.92 x 10⁴ |
| Subsequent Substitution | TS2 | 12.50 | 4.29 x 10³ |
| Competing Pathway 1 | TS3 | 13.13 | 1.48 x 10³ |
| Competing Pathway 2 | TS4 | 15.44 | 29.9 |
| Competing Pathway 3 | TS5 | 17.41 | 1.08 |
| Data is illustrative and based on a related 6-alkoxy-4-chloro-5-nitropyrimidine system to demonstrate the nature of quantum chemical calculation outputs. chemrxiv.org |
Furthermore, detailed analyses of the electronic structure of closely related molecules, such as 2-amino-5-nitropyrimidine (B189733), provide valuable insights. nih.gov Calculations on this analog using DFT and Hartree-Fock (HF) methods have been used to determine optimized structural parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that charge transfer can occur within the molecule, making it more reactive. nih.gov
The table below summarizes key calculated properties for the closely related compound, 2-amino-5-nitropyrimidine, which can be considered indicative of the properties of this compound.
Table 2: Calculated Properties of 2-amino-5-nitropyrimidine (a structural analog)
| Property | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -3.45 eV |
| HOMO-LUMO Energy Gap | 3.40 eV |
| First Hyperpolarizability | High value suggests potential for non-linear optical properties |
| Values are for 2-amino-5-nitropyrimidine and serve as an approximation for the electronic characteristics of this compound. nih.gov |
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be applied to understand the charge distribution and intramolecular interactions within this compound. This analysis provides information on the delocalization of electron density between filled and vacant orbitals, which is key to understanding the stability imparted by the interactions between the substituents and the pyrimidine ring. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Strategic Applications of 5 Chloro 4 Nitropyrimidin 2 Amine As a Chemical Intermediate
Precursor in the Synthesis of Diverse Functionalized Heterocycles
The reactivity of 5-Chloro-4-nitropyrimidin-2-amine makes it a key starting material for the synthesis of a range of functionalized heterocyclic compounds. The chlorine atom is susceptible to nucleophilic substitution, the nitro group can be reduced to an amino group which can then participate in cyclization reactions, and the existing amino group can be a site for further derivatization.
Novel Pyrimidine (B1678525) Derivatives for Chemical Research
While specific examples of the direct use of this compound in the synthesis of novel pyrimidine derivatives for chemical research are not extensively detailed in publicly available literature, the closely related compound, 2-amino-4,6-dichloro-5-nitropyrimidine, serves as a well-documented precursor for creating nitropyrimidines. researchgate.net These compounds are of interest as potential inactivators of the DNA repairing protein MGMT. researchgate.net The general reactivity of chloro-nitropyrimidines allows for the synthesis of a wide array of derivatives through nucleophilic substitution of the chlorine atoms and subsequent reduction of the nitro group.
Construction of Purine (B94841) Scaffolds and Chemical Libraries
The synthesis of purine scaffolds often involves the construction of a pyrimidine ring followed by the fusion of an imidazole (B134444) ring. The isomer of the title compound, 2-chloro-4-amino-5-nitropyrimidine, has been reported as a useful intermediate in the preparation of new 8-oxodihydropurine derivatives, such as 2-chloro-7-methyl-7,9-dihydro-8H-purine-8-ketones. chembk.com A novel approach to synthesizing 2-aminopurine (B61359) has also been developed, which involves the creation of a tetrazolopyrimidine structure that is then transformed into a triaminopyrimidine and subsequently cyclized. nih.gov This highlights the general utility of substituted pyrimidines in the construction of purine ring systems.
Synthesis of Pterin (B48896) Ring Systems
Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, can be synthesized from appropriately substituted pyrimidine precursors. The synthesis of pteridines has been achieved from α-(5-nitro-4-pyrimidylamino)-ketones. These intermediates can be prepared from 4-chloro-5-nitropyrimidines, demonstrating a pathway to the pterin ring system from chloro-nitropyrimidine derivatives. rsc.org
Role in Agrochemical and Dyestuff Field Synthesis
Contribution to Materials Science Research
Development of High Energy Density Materials
Based on available scientific literature, there is no specific information or research that documents the use of this compound in the development of high-energy density materials.
Data Tables
Table 1: Physicochemical Properties of 4-Amino-2-chloro-5-nitropyrimidine (Isomer of the title compound)
| Property | Value | Reference(s) |
| CAS Number | 1920-66-7 | sigmaaldrich.com |
| Molecular Formula | C₄H₃ClN₄O₂ | sigmaaldrich.com |
| Molecular Weight | 174.55 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 221-226 °C | sigmaaldrich.com |
| InChI Key | RZGOEIWDMVQJBQ-UHFFFAOYSA-N | sigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-4-nitropyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated pyrimidines typically involves nitration and chlorination steps. For example, in a related compound (5-bromo-2-chloropyrimidin-4-amine), stannous chloride dihydrate in hydrochloric acid was used to reduce nitro groups at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Adapting this method, substituting bromine with chlorine precursors could yield this compound. Key parameters include temperature control (<273 K to prevent side reactions) and stoichiometric ratios of reducing agents.
| Key Reaction Conditions | Details from Evidence |
|---|---|
| Reducing Agent | Stannous chloride dihydrate |
| Solvent | Hydrochloric acid |
| Purification Method | Recrystallization (acetonitrile) |
| Yield Optimization | 6-hour stirring at 273 K |
Q. How is structural characterization performed for this compound?
- Methodological Answer : X-ray crystallography is the gold standard. For analogous compounds, bond lengths (e.g., C-Cl: ~1.73 Å) and angles are validated against crystallographic databases. Planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å) and hydrogen-bonding networks (N–H···N interactions) are critical for confirming molecular geometry . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine and nitro groups are electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps. For example, in 5-fluoro-4-anilinopyrimidines, the C4 position showed higher electrophilicity due to nitro group resonance effects . Experimental validation involves kinetic studies under varying conditions (e.g., solvent polarity, temperature) to track substituent displacement rates.
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism). For 2-chloro-5-fluoro-pyrimidin-4-amine derivatives, X-ray structures resolved ambiguities in NH proton positions observed in NMR . Multi-technique approaches are essential:
Variable-temperature NMR to detect tautomeric equilibria.
Hydrogen/deuterium exchange MS to probe labile protons.
DFT calculations to compare theoretical and experimental spectra .
Q. How can computational modeling predict the solid-state hydrogen-bonding network of this compound?
- Methodological Answer : Crystal packing is governed by N–H···N and C–H···Cl interactions. Using software like Mercury (CCDC), hydrogen-bond motifs (e.g., dimers, chains) can be simulated based on similar structures. For 5-bromo-2-chloropyrimidin-4-amine, N7–H···N3 bonds formed 2D networks in the bc plane, validated via crystallographic data . Molecular dynamics simulations further assess thermal stability of these networks.
| Hydrogen-Bond Parameters | Values from Evidence |
|---|---|
| N7–H72···N3 | 2.89 Å, 169° |
| N7–H71···N1 | 2.95 Å, 157° |
Data Contradiction Analysis
- Case Study : Conflicting NMR signals for NH protons in 5-fluoropyrimidine derivatives were resolved by X-ray data showing planar alignment of substituents, ruling out rotational isomers .
- Recommendation : Always cross-validate with diffraction data when NMR suggests multiple conformers.
Excluded Topics
- Commercial synthesis, pricing, or industrial-scale production (per user constraints).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
